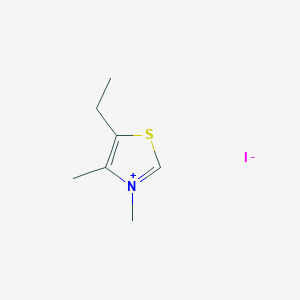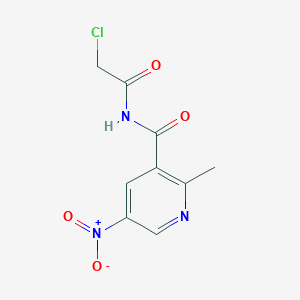
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as benzene, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines, to form amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Chloroacetyl chloride in the presence of a base like pyridine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Applications De Recherche Scientifique
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Chloroacetyl)-2-methyl-5-nitroaniline
- N-(Chloroacetyl)-2-methyl-5-nitrobenzamide
- N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-amine
Uniqueness
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chloroacetyl group makes it a versatile intermediate for various chemical reactions and applications .
Propriétés
Numéro CAS |
59290-61-8 |
|---|---|
Formule moléculaire |
C9H8ClN3O4 |
Poids moléculaire |
257.63 g/mol |
Nom IUPAC |
N-(2-chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H8ClN3O4/c1-5-7(9(15)12-8(14)3-10)2-6(4-11-5)13(16)17/h2,4H,3H2,1H3,(H,12,14,15) |
Clé InChI |
XLBJYLNVJKQYQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)
![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)

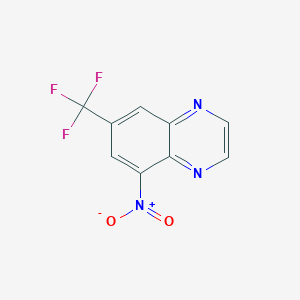
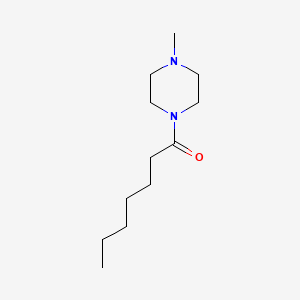

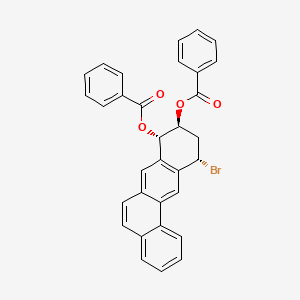
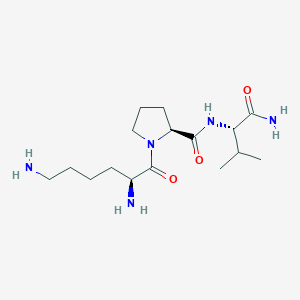
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)



